Cas no 876062-39-4 (2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
876062-39-4 structure
Product Name:2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:876062-39-4
MF:C12H16BFO2
MW:222.063647270203
MDL:MFCD05663874
CID:857880
PubChem ID:12159722
Update Time:2025-07-24

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3,2-DIOXABOROLANE,2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL
    • BM123
    • 1-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 2-Fluorophenylboronic Acid Pinacol Ester
    • 1,3,2-DIOXABOROLANE, 2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
    • RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • BBL102700
    • STL556505
    • AB21994
    • SY051378
    • AM808075
    • AK130092
    • ST24039196
    • F1085
    • V8525
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL
    • 2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 876062-39-4
    • 2-(2-Fluorophenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • EN300-1425761
    • MFCD05663874
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • Z1336745114
    • Y10112
    • 2-fluorophenylboronic acid, pinacol ester, AldrichCPR
    • AS-18067
    • DTXSID20478863
    • CS-W023174
    • AKOS004115185
    • SCHEMBL9786
    • MDL: MFCD05663874
    • Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
    • InChI Key: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • SMILES: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1

Computed Properties

  • Exact Mass: 222.12300
  • Monoisotopic Mass: 222.1227381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: No data available
  • Density: 1.05±0.1 g/cm3 (20 ºC 760 Torr)
  • Melting Point: No data available
  • Boiling Point: 284.6±23.0°C at 760 mmHg
  • Flash Point: 125.9±22.6℃
  • Refractive Index: 1.4830 to 1.4870
  • PSA: 18.46000
  • LogP: 2.12490

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium ethoxide Catalysts: 2772533-30-7 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
Reference
Two β-Diketiminate Zinc Complexes with 1-D Chain and Dinuclear Topologies: Synthesis, Structures, and Catalytic Behavior
Zhang, Liang; et al, European Journal of Inorganic Chemistry, 2022, 2022(20),

Production Method 2

Reaction Conditions
1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene ;  15 h, 160 °C
Reference
Rh-Catalyzed Base-Free Decarbonylative Borylation of Twisted Amides
Bie, Fusheng ; et al, Journal of Organic Chemistry, 2020, 85(23), 15676-15685

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
Reference
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

Production Method 4

Reaction Conditions
1.1 Solvents: Chloroform ;  3.5 h, reflux
Reference
Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes
Adamczyk-Wozniak, Agnieszka; et al, Inorganic Chemistry Communications, 2011, 14(11), 1753-1755

Production Method 5

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Reference
Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides
Zhang, Wenzhi; et al, Journal of Organic Chemistry, 2021, 86(23), 17457-17464

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Reference
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Production Method 7

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Oxygen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… ;  1 h, rt
Reference
Piezoelectric Metal-Organic Frameworks Mediated Mechanoredox Borylation and Arylation Reactions by Ball Milling
Ding, Rundong; et al, Chemistry - A European Journal, 2023, 29(20),

Production Method 8

Reaction Conditions
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  rt
Reference
Metal-free, visible light-induced borylation of aryldiazonium salts: a simple and green synthetic route to arylboronates
Yu, Jian; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2625-2628

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Acetone ,  Water ;  12 h, rt
Reference
Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light
Huang, Chen; et al, Organic Letters, 2019, 21(23), 9688-9692

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
Reference
Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides
Li, Yafei; et al, Organometallics, 2021, 40(4), 482-489

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: 2924983-97-9 Solvents: Toluene ;  30 min, rt
1.2 12 h, rt → 120 °C
Reference
Syntheses, characterizations and catalytic properties of three zinc complexes and one lithium compound chelated by β-diketiminate ligands
Lu, Yanhua; et al, New Journal of Chemistry, 2023, 47(18), 8933-8941

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  9-[1,1′-Biphenyl]-2-yl-9-phosphabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  24 h, 50 °C
Reference
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ;  25 °C; 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides
Ando, Shin; et al, Journal of Organic Chemistry, 2015, 80(19), 9671-9681

Production Method 14

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]pyridine-κN][(trimethyl… ;  24 h, 80 °C
Reference
Cobalt-Catalyzed C-H Borylation
Obligacion, Jennifer V.; et al, Journal of the American Chemical Society, 2014, 136(11), 4133-4136

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium(1+), [2-[(acetyl-κO)amino]phenyl-κC][tris(tricyclo[3.3.1.13,7]dec-1-yl… Solvents: Tetrahydrofuran ;  24 - 48 h, rt
1.2 Solvents: Water ;  rt
Reference
Room temperature Pd(0)/Ad3P-catalyzed coupling reactions of aryl chlorides with bis(pinacolato)diboron
Dong, Jie; et al, Tetrahedron Letters, 2019, 60(11), 760-763

Production Method 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  24 h
Reference
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Production Method 17

Reaction Conditions
1.1 Solvents: Diethyl ether ;  16 h, rt
Reference
Salt Metathesis: Tetrafluoroborate Anion Rapidly Fluoridates Organoboronic Acids to give Organotrifluoroborates
Lozada, Jerome; et al, Angewandte Chemie, 2023, 62(16),

Production Method 18

Reaction Conditions
1.1 Solvents: Diethyl ether ;  18 h, rt
Reference
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: Red 21 Solvents: Acetonitrile ;  2 min, rt; 2 h, rt
Reference
One-pot Suzuki coupling of aromatic amines via visible light photocatalyzed metal free borylation using t-BuONO at room temperature
Ahammed, Sabir; et al, Tetrahedron Letters, 2016, 57(14), 1551-1554

Production Method 20

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Production Method 21

Reaction Conditions
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
Reference
Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis
Firth, James D.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  6 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature
Zhu, Wei; et al, Organic Letters, 2006, 8(2), 261-263

Production Method 23

Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
Reference
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Production Method 24

Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Reference
Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature
Marciasini, Ludovic D.; et al, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

Production Method 25

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Production Method 26

Reaction Conditions
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Reference
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:876062-39-4)2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A862507
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):220.0
Email:sales@amadischem.com

Additional information on 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4)

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4) is a highly specialized boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. Its unique molecular structure, featuring a fluorophenyl group and a dioxaborolane ring, makes it a valuable intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This compound has garnered significant attention due to its role in the development of advanced drug candidates and functional materials.

In recent years, the demand for boron-containing compounds like 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has surged, driven by their applications in precision medicine and catalysis. Researchers are particularly interested in its potential to facilitate the synthesis of fluorinated pharmaceuticals, a growing niche in the pharmaceutical industry. The compound's CAS No. 876062-39-4 is frequently searched in academic databases and chemical marketplaces, reflecting its relevance in cutting-edge research.

One of the key advantages of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its stability under various reaction conditions, making it a reliable choice for high-throughput screening and combinatorial chemistry. Its fluorine substituent enhances its reactivity and selectivity, which is critical for designing targeted molecular probes and imaging agents. These properties align with current trends in personalized therapy and diagnostic tools, topics frequently discussed in scientific forums and industry reports.

From an industrial perspective, the synthesis and scalability of CAS No. 876062-39-4 have been optimized to meet the needs of large-scale production. Manufacturers emphasize its low toxicity profile and compatibility with green chemistry principles, addressing the growing consumer demand for sustainable chemical processes. This aligns with global initiatives to reduce environmental impact while maintaining high chemical efficiency.

In summary, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4) represents a critical building block in modern chemistry. Its applications span from drug discovery to advanced material engineering, making it a focal point for researchers and industry professionals alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:876062-39-4)2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A862507
Purity:99%
Quantity:100g
Price ($):220.0
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